molecular formula C17H15ClN2O6 B13376372 N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine

N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine

Cat. No.: B13376372
M. Wt: 378.8 g/mol
InChI Key: LNLTXNLKGOJDSS-UHFFFAOYSA-N
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Description

N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a nitro group attached to a benzoyl-beta-alanine backbone

Properties

Molecular Formula

C17H15ClN2O6

Molecular Weight

378.8 g/mol

IUPAC Name

3-[(4-chloro-2-nitro-3-phenylmethoxybenzoyl)amino]propanoic acid

InChI

InChI=1S/C17H15ClN2O6/c18-13-7-6-12(17(23)19-9-8-14(21)22)15(20(24)25)16(13)26-10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,23)(H,21,22)

InChI Key

LNLTXNLKGOJDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2[N+](=O)[O-])C(=O)NCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Benzyloxy Group Introduction: The benzyloxy group is added through a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.

    Coupling with Beta-Alanine: The final step involves coupling the substituted benzoyl compound with beta-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl-beta-alanine derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

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